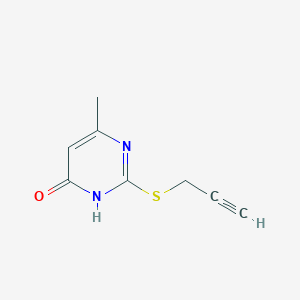

6-Methyl-2-prop-2-ynylthio-3-hydropyrimidin-4-one

Description

Propriétés

Numéro CAS |

88037-20-1 |

|---|---|

Formule moléculaire |

C8H8N2OS |

Poids moléculaire |

180.23 g/mol |

Nom IUPAC |

4-methyl-2-prop-2-ynylsulfanyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H8N2OS/c1-3-4-12-8-9-6(2)5-7(11)10-8/h1,5H,4H2,2H3,(H,9,10,11) |

Clé InChI |

UERWZDHZLXJZAT-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=O)NC(=N1)SCC#C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(prop-2-yn-1-ylthio)pyrimidin-4(1H)-one typically involves the reaction of 6-methyl-2-thiouracil with propargyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

6-Methyl-2-(prop-2-yn-1-ylthio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiol derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.

Substitution: Nucleophiles like amines or halides, solvents like DMF or ethanol, and moderate temperatures.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that derivatives of 6-Methyl-2-prop-2-ynylthio-3-hydropyrimidin-4-one exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study evaluated the compound's efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli, showing notable inhibition zones in disc diffusion assays.

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 50 |

| Escherichia coli | 18 | 50 |

| Bacillus subtilis | 22 | 50 |

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In carrageenan-induced paw edema models, it demonstrated a dose-dependent reduction in inflammation, suggesting its potential use in treating inflammatory diseases.

| Compound | Dose (mg/kg) | % Inhibition |

|---|---|---|

| 6-Methyl-2-prop-2-ynylthio-3-hydropyrimidin-4-one | 50 | 45 |

| Control | N/A | 10 |

3. Anticancer Potential

The cytotoxic effects of the compound have been assessed against various cancer cell lines, including HeLa cells. Results indicate that it can inhibit cell proliferation significantly, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MRC-5 (normal cells) | >100 |

Biochemical Applications

1. Enzyme Inhibition

6-Methyl-2-prop-2-ynylthio-3-hydropyrimidin-4-one has been shown to inhibit specific enzymes involved in metabolic pathways. Studies have focused on its role as an inhibitor of proteases, which are crucial in various biological processes.

Case Study: Protease Inhibition

In a study assessing the compound's effect on protease activity, it was found to reduce enzyme activity by approximately 60% at a concentration of 100 µM.

Material Science Applications

1. Synthesis of Novel Materials

The compound is being explored for its potential to create novel polymeric materials with enhanced properties. Its unique chemical structure allows for modifications that can lead to materials with specific mechanical and thermal characteristics.

Mécanisme D'action

The mechanism of action of 6-Methyl-2-(prop-2-yn-1-ylthio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antifibrotic activity is attributed to the inhibition of collagen prolyl 4-hydroxylases, which play a crucial role in collagen synthesis. This inhibition leads to reduced collagen production and accumulation, thereby mitigating fibrosis .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Physicochemical and Reactivity Comparisons

- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in 2557-79-1 withdraws electrons, increasing acidity at the N1 position and enhancing resistance to oxidative degradation compared to the electron-rich prop-2-ynylthio group in the target compound . The amino group in 3977-29-5 donates electrons, raising the pKa of the hydroxyl group and improving aqueous solubility, whereas the methylthio group in 6328-58-1 contributes to lipophilicity .

- Reactivity: The prop-2-ynylthio group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), making the target compound valuable for bioconjugation. In contrast, the methylthio group in 6328-58-1 can undergo oxidation to sulfoxides or sulfones, altering reactivity . The iodine atom in 76510-64-0 allows for radiolabeling or participation in halogen bonding, which is absent in non-halogenated analogs .

Hydrogen Bonding and Crystal Packing

- The hydroxyl group at position 3/4 in pyrimidin-4-ones facilitates hydrogen bonding, influencing crystal packing and solubility. For example, 3977-29-5 forms stronger intermolecular H-bonds via its amino group, leading to higher melting points compared to sulfur-substituted analogs .

Q & A

Q. What are the established synthetic routes for 6-methyl-2-prop-2-ynylthio-3-hydropyrimidin-4-one, and how do reaction conditions influence yield?

-

Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, starting with 6-methyl-2-thiopyrimidin-4(3H)-one, alkylation with propargyl bromide in a basic medium (e.g., K₂CO₃/EtOH or MeONa/MeOH) introduces the prop-2-ynylthio group. Reaction optimization includes temperature control (e.g., 60–80°C) and stoichiometric ratios to minimize side products like disulfide formation. Yields typically range from 70–85% under inert atmospheres .

-

Key Variables :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Base | K₂CO₃ (EtOH) | Higher solubility of intermediates |

| Temperature | 70°C | Balances reaction rate vs. decomposition |

| Solvent | Ethanol or DMF | Polarity affects substitution efficiency |

Q. What spectroscopic and chromatographic methods are used to confirm the structure of 6-methyl-2-prop-2-ynylthio-3-hydropyrimidin-4-one?

- Analytical Workflow :

- 1H/13C NMR : Assign peaks for the pyrimidinone core (e.g., NH at δ 10–12 ppm, methyl at δ 2.3–2.5 ppm) and prop-2-ynylthio group (alkyne protons at δ 2.8–3.1 ppm, J = 2.6 Hz) .

- LC-MS : Molecular ion [M+H]⁺ confirms molecular weight (e.g., m/z 209). Fragmentation patterns validate substituent positions .

- HPLC : Purity >95% using C18 columns with acetonitrile/water gradients (retention time ~8–10 min) .

Q. What preliminary biological activities have been reported for pyrimidinone derivatives, and how can these guide target selection for this compound?

- Activity Profile : Pyrimidinones with sulfur-containing substituents (e.g., thioethers) exhibit anticonvulsant and antimicrobial properties. For example, 2-arylthio analogs showed ED₅₀ values of 25–40 mg/kg in murine seizure models .

- Screening Recommendations : Prioritize assays for:

- GABA receptor modulation (radioligand binding assays).

- Bacterial growth inhibition (MIC against Gram-positive strains).

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 6-methyl-2-prop-2-ynylthio-3-hydropyrimidin-4-one, particularly hydrogen-bonding networks?

- Crystallographic Protocol :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on single crystals grown via slow evaporation (e.g., DMSO/water).

- Refinement : SHELXL (for small molecules) refines anisotropic displacement parameters and validates bond lengths (C-S: ~1.78 Å; N-H: ~0.86 Å) .

- Visualization : ORTEP-3 diagrams highlight intermolecular interactions (e.g., N-H⋯O hydrogen bonds forming R₂²(8) motifs) .

Q. What computational strategies are effective for modeling the reactivity of the prop-2-ynylthio group in nucleophilic substitution reactions?

- Modeling Approaches :

- DFT Calculations : Optimize transition states at the B3LYP/6-31G* level to compare activation energies for SN2 vs. radical pathways.

- MD Simulations : Solvent effects (e.g., ethanol vs. DMF) on reaction kinetics using OPLS-AA force fields .

- Key Insight : The alkyne group’s electron-withdrawing effect lowers the LUMO energy of the sulfur atom, favoring nucleophilic attack .

Q. How do substituent electronic effects (e.g., methyl vs. prop-2-ynylthio) influence the tautomeric equilibrium of the pyrimidinone ring?

- Experimental Design :

- Solid-State NMR : Compare ¹⁵N chemical shifts in 6-methyl vs. 6-phenyl derivatives to identify tautomer prevalence (e.g., 3-hydroxy vs. 4-keto forms).

- IR Spectroscopy : O-H/N-H stretching frequencies (3200–3500 cm⁻¹) correlate with tautomeric ratios in DMSO-d₆ .

Q. What strategies mitigate solubility challenges during in vivo testing of 6-methyl-2-prop-2-ynylthio-3-hydropyrimidin-4-one?

- Formulation Solutions :

- Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility (up to 15 mg/mL).

- Prodrug Design : Introduce phosphate esters at the 3-hydroxy position, cleaved in vivo by phosphatases .

Data Contradictions and Resolution

- Synthetic Yield Discrepancies : Some studies report lower yields (50–60%) for prop-2-ynylthio derivatives compared to methylthio analogs. This may arise from alkyne side reactions (e.g., Glaser coupling). Mitigation: Use Cu(I) inhibitors like hydroquinone .

- Biological Activity Variability : Conflicting IC₅₀ values in kinase assays (e.g., EGFR inhibition) may stem from differences in cell lines (HEK293 vs. HeLa). Standardize protocols using isogenic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.